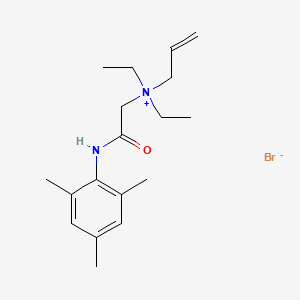
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide typically involves multiple steps. One common method includes the reaction of N,N-diethyl-2-aminoethylamine with 2,4,6-trimethylbenzoyl chloride to form an intermediate. This intermediate is then reacted with propen-1-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aqueous or alcoholic solutions of nucleophiles like sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium oxide.
Reduction: Formation of N,N-Diethyl-N-(2-hydroxy-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium.
Substitution: Formation of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium chloride or hydroxide.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)ethanaminium iodide
- N,N-Diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)ethanaminium chloride
Uniqueness
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)-2-propen-1-aminium bromide stands out due to its specific propen-1-aminium group, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
79143-64-9 |
|---|---|
Molekularformel |
C18H29BrN2O |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C18H28N2O.BrH/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6;/h7,11-12H,1,8-10,13H2,2-6H3;1H |
InChI-Schlüssel |
KZZRTNLQHKBRHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC=C)CC(=O)NC1=C(C=C(C=C1C)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
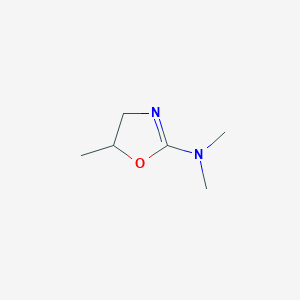
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
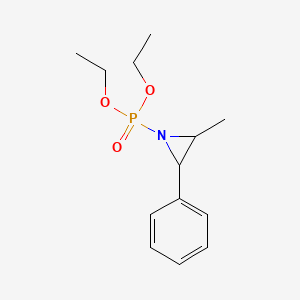
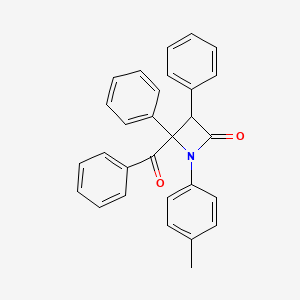

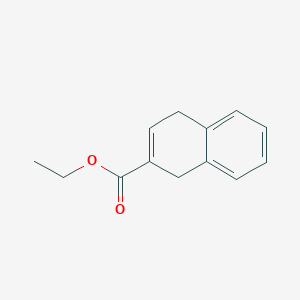
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
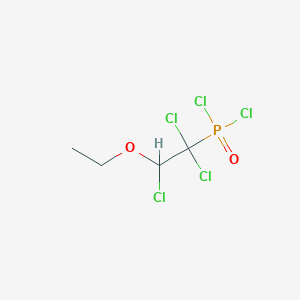
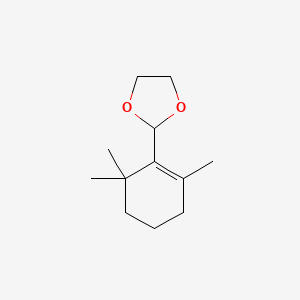

![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
